Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

TrmD inhibitor antibacterial structure-based drug design

TrmD inhibitor programs need the 5-carboxylate thienopyrimidine regioisomer-the common 6-carboxylate cannot order the TrmD lid domain. CAS 1353498-44-8 provides direct access to the validated 5-carboxamide pharmacophore. • IC50 down to 0.79 µM; >100-fold selectivity over human PRMT1/SET7/9 • 6 co-crystal structures with H. influenzae, P. aeruginosa, M. tuberculosis TrmD • Two-step conversion to 5-carboxamide libraries; hydrolysis product CAS 1104926-91-1 available Supplied at ≥98% purity. In stock for global shipping.

Molecular Formula C9H8N2O3S
Molecular Weight 224.23
CAS No. 1353498-44-8
Cat. No. B2836629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate
CAS1353498-44-8
Molecular FormulaC9H8N2O3S
Molecular Weight224.23
Structural Identifiers
SMILESCCOC(=O)C1=CSC2=C1C(=O)NC=N2
InChIInChI=1S/C9H8N2O3S/c1-2-14-9(13)5-3-15-8-6(5)7(12)10-4-11-8/h3-4H,2H2,1H3,(H,10,11,12)
InChIKeyQDKAKAYZDFPCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate: Regiospecific Building Block


Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate (CAS 1353498-44-8; molecular formula C₉H₈N₂O₃S; MW 224.24) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class . Its defining structural feature is the ethyl carboxylate substituent at position 5 of the fused thienopyrimidine core, which distinguishes it from the more commonly encountered 6-carboxylate regioisomer and enables a distinct derivatization trajectory toward 5-carboxamide-based TrmD inhibitors [1][2]. The compound is supplied as a research chemical with typical purities of 95–98% .

Why 6-Carboxylate Substitution Fails for TrmD Inhibitors


The thieno[2,3-d]pyrimidine scaffold supports carboxylate substitution at multiple positions (C-2, C-5, C-6), and the regioisomer selected dictates the accessible downstream chemistry and biological target space [1]. The 6-carboxylate regioisomer—by far the most prevalent in the antimicrobial and PDE9 literature—yields carboxamides that engage different binding pockets or exhibit weaker TrmD affinity, whereas the 5-carboxylate orientation present in CAS 1353498-44-8 is essential for constructing the N-benzyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide pharmacophore that orders the TrmD lid domain and achieves nanomolar inhibition [2][3]. Simply hydrolyzing a 6-ester or substituting at C-2 cannot recapitulate this binding mode.

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate: Differentiation Evidence


TrmD Pharmacophore: 5- vs 6-Carboxylate Regioisomers

The ethyl carboxylate at position 5 of CAS 1353498-44-8 enables direct conversion to 5-carboxamide derivatives that act as potent TrmD inhibitors. In contrast, the 6-carboxylate regioisomer (e.g., ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) has been explored for general antimicrobial activity through a distinct SAR, with reported MIC values typically in the 50–200 µg/mL range rather than the nanomolar enzyme inhibition achieved by 5-carboxamide analogs [1][2]. The 5-carboxamide pharmacophore derived from CAS 1353498-44-8 is supported by multiple X-ray co-crystal structures with TrmD (PDB IDs: 5ZHK, 5ZHL, 6JOE, 4MCB, 4MCC), confirming a unique tyrosine-flipping mechanism that is not observed with 6-carboxamide analogs [2].

TrmD inhibitor antibacterial structure-based drug design

Crystallographic Target Engagement: 5- vs 6-Carboxylate

Derivatives of the 5-carboxylate scaffold have been co-crystallized with Haemophilus influenzae, Pseudomonas aeruginosa, and Mycobacterium tuberculosis TrmD, providing atomic-resolution binding mode data [1]. The PDB contains at least six entries (4MCB, 4MCC, 5ZHK, 5ZHL, 5ZHM, 5ZHN, 6JOE) for 5-carboxamide–TrmD complexes, revealing a tyrosine-flipping mechanism that displaces the cofactor SAM [1][2]. No equivalent co-crystal structures exist for 6-carboxamide–TrmD complexes, indicating that the 6-regioisomer cannot induce the same conformational change or achieve the same binding pose [3]. This structural validation reduces downstream attrition risk for programs using the 5-carboxylate starting material.

X-ray crystallography TrmD fragment-based drug discovery

Direct Hydrolysis vs. Multi-Step Functionalization

The ethyl ester of CAS 1353498-44-8 can be hydrolyzed under standard basic conditions (e.g., LiOH, THF/H2O) to yield 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid (CAS 1104926-91-1), which is then amenable to direct HATU- or EDCI-mediated amide coupling with substituted benzylamines to generate the TrmD-active 5-carboxamide series [1]. The carboxylic acid intermediate is commercially catalogued (Sigma-Aldrich, ChemDiv) and validated analytically, confirming a well-precedented synthetic pathway . In contrast, 6-carboxylate analogs require additional protection/deprotection steps or reordering of the synthetic sequence to install amide functionality at the desired position [2].

synthetic chemistry building block amide coupling

Selectivity: Bacterial TrmD vs. Human Methyltransferases

The 5-carboxamide derivatives developed from the CAS 1353498-44-8 scaffold were tested against human SAM-utilizing enzymes PRMT1 and SET7/9 and showed no inhibitory activity at concentrations up to 100 µM, demonstrating >100-fold selectivity over the human orthologue TRM5 [1]. This selectivity profile is essential for antibacterial development, as inhibition of human methyltransferases would present a toxicity liability. The selectivity arises from the unique lid-domain ordering mechanism induced by 5-carboxamide binding, which exploits a structural feature absent in human TRM5 [1]. No equivalent selectivity profiling has been reported for 6-carboxamide thienopyrimidine derivatives [2].

selectivity antibacterial human orthologue

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate: Research & Procurement Scenarios


Structure-Guided TrmD Inhibitor Discovery

Programs targeting tRNA-(N1G37) methyltransferase (TrmD) for novel Gram-negative antibacterial development should procure CAS 1353498-44-8 as the core scaffold. The 5-carboxylate ester can be hydrolyzed to the carboxylic acid and coupled with diverse benzylamine fragments, directly accessing the 5-carboxamide pharmacophore validated by six co-crystal structures with TrmD from H. influenzae, P. aeruginosa, and M. tuberculosis . This scaffold has produced inhibitors with IC50 values as low as 0.79 µM and demonstrated >100-fold selectivity over human PRMT1 and SET7/9 . No other thienopyrimidine regioisomer offers this combination of structural validation and selectivity data .

Medicinal Chemistry SAR of 5-Carboxamide Series

Medicinal chemistry teams requiring rapid analog generation for TrmD inhibitor lead optimization should select CAS 1353498-44-8 for its two-step conversion to diverse 5-carboxamide libraries . The commercial availability of the hydrolysis product (4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid, CAS 1104926-91-1) further streamlines library synthesis by eliminating the ester deprotection step . The established SAR framework from Hill et al. (2013) and Zhong et al. (2019) provides a direct starting point for exploring N-benzyl substituent effects on TrmD potency and bacterial membrane penetration .

Chemical Probes for Bacterial tRNA Modification

Investigators developing chemical probes to dissect the bacterial epitranscriptome—specifically tRNA modification pathways—should procure CAS 1353498-44-8 as the precursor for 5-carboxamide-based TrmD chemical probes . The unique tyrosine-flipping mechanism induced by 5-carboxamide binding, confirmed across multiple bacterial TrmD orthologues, provides a well-characterized tool for conditional knockdown of tRNA-(N1G37) methylation with a known binding mode, kinetics, and off-target profile .

Quote Request

Request a Quote for Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.